molecular formula C9H9N3O2 B1527624 Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1022920-59-7

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1527624
CAS No.: 1022920-59-7
M. Wt: 191.19 g/mol
InChI Key: BMYWIFFHYYKNFM-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol. It is a derivative of pyrazolo[1,5-a]pyrimidine, featuring an ethyl ester group at the 6-position of the pyrimidine ring

Mechanism of Action

Target of Action

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine (PP) family . The PP family has been identified as having a high impact in medicinal chemistry . .

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines have significant biological activities , suggesting that they interact with biological targets to exert their effects.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines are known to be involved in a variety of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Pyrazolo[1,5-a]pyrimidines are known to have significant biological activities , suggesting that they may have various effects at the molecular and cellular levels.

Action Environment

It is known that the photophysical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (edgs) at position 7 on the fused ring , suggesting that the action of this compound may be influenced by its chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. Another approach is the condensation of pyrazolone with malonic acid derivatives in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antitumor properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as a precursor for drug development.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate is similar to other pyrazolo[1,5-a]pyrimidine derivatives, such as pyrazophos and other esters of pyrazolo[1,5-a]pyrimidine. These compounds share structural similarities but may differ in their functional groups and biological activities. This compound is unique in its specific ester group, which influences its reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its synthesis, reactions, and applications make it an important subject of study for chemists, biologists, and industrial researchers alike.

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-10-8-3-4-11-12(8)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYWIFFHYYKNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721009
Record name Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022920-59-7
Record name Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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